![molecular formula C23H22N4O2S B7534668 N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)

N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

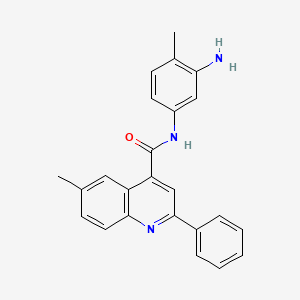

N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide, commonly known as DNQX, is a synthetic compound that has been extensively used in scientific research to investigate the function of ionotropic glutamate receptors in the brain.

Mechanism of Action

DNQX acts as a competitive antagonist of AMPA receptors by binding to the receptor's ligand-binding site, thereby preventing the binding of glutamate, the natural ligand of the receptor. This blocks the influx of calcium ions into the postsynaptic neuron, which is necessary for the depolarization of the neuron and the transmission of the synaptic signal. By blocking the activity of AMPA receptors, DNQX can modulate synaptic plasticity and alter the strength of synaptic connections.

Biochemical and Physiological Effects:

DNQX has been shown to have a wide range of biochemical and physiological effects in the brain. By blocking the activity of AMPA receptors, DNQX can reduce the excitability of neurons and inhibit synaptic transmission. This can lead to the suppression of epileptic seizures and the attenuation of excitotoxicity, which is a pathological process that can lead to neuronal death. DNQX has also been shown to modulate the release of neurotransmitters, including dopamine and acetylcholine, and to alter the activity of intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

DNQX is a useful tool for investigating the function of AMPA receptors in the brain. Its selectivity for AMPA receptors allows for the specific modulation of synaptic transmission mediated by these receptors, without affecting other types of glutamate receptors. However, DNQX has some limitations for lab experiments. Its potency can vary depending on the experimental conditions, and it can exhibit off-target effects at high concentrations. Additionally, DNQX has a short half-life in vivo, which can limit its use in animal studies.

Future Directions

There are several future directions for research on DNQX and its applications in neuroscience. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the function of specific subtypes of AMPA receptors. Another area of interest is the use of DNQX in combination with other pharmacological agents to investigate the interactions between different neurotransmitter systems in the brain. Finally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of DNQX, in order to better understand its potential therapeutic applications.

Synthesis Methods

DNQX is a complex organic compound that is synthesized through a multistep process involving several chemical reactions. The synthesis of DNQX involves the reaction of 2,6-dimethylaniline with 2-nitrobenzaldehyde to form 3-(2,6-dimethylanilino)quinoxaline-2-carbaldehyde. The aldehyde group in this compound is then reduced to a primary alcohol using a reducing agent. The final step involves the reaction of the primary alcohol with 2-methylbenzenesulfonyl chloride to form DNQX.

Scientific Research Applications

DNQX is widely used in scientific research to study the function of ionotropic glutamate receptors, which are involved in synaptic transmission in the brain. DNQX is a selective antagonist of AMPA receptors, which are a subtype of ionotropic glutamate receptors. By blocking the activity of AMPA receptors, DNQX can be used to investigate the role of these receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.

properties

IUPAC Name |

N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c1-15-9-4-7-14-20(15)30(28,29)27-23-22(24-18-12-5-6-13-19(18)25-23)26-21-16(2)10-8-11-17(21)3/h4-14H,1-3H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLSWCIKRJDQDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(diethylamino)ethylcarbamoyl]phenyl]-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide](/img/structure/B7534585.png)

![1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B7534591.png)

![2-[4-(3,4-Dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-1,3-thiazole](/img/structure/B7534595.png)

![(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534602.png)

![N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534621.png)

![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534644.png)

![[1-(Cyclohexylmethylamino)-1-oxopropan-2-yl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7534658.png)

![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine](/img/structure/B7534672.png)

![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)

![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)